Home > Products > Screening Compounds P3530 > 2-(MORPHOLIN-4-YL)-5-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE
2-(MORPHOLIN-4-YL)-5-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE -

2-(MORPHOLIN-4-YL)-5-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE

Catalog Number: EVT-4359216
CAS Number:
Molecular Formula: C23H20N6O4
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax, systematically known as 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, is a potent BCL-2 inhibitor used in the treatment of hematologic malignancies. [, , , , , ] Extensive research has been conducted on its metabolism, disposition, and synthesis, leading to the identification of various metabolites and the exploration of different salts and crystalline forms. [, , , , , , ]

Relevance: While not directly sharing the same scaffold, Venetoclax and 2-(4-morpholinyl)-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide both exhibit structural similarities in their benzamide moiety and the presence of a nitro group. Additionally, both compounds have been studied for their potential in treating various diseases, indicating a shared interest in their biological activity. [, , , , , ]

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, formed during oxidative stress degradation. [] It's systematically named as 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide. Its identification and synthesis are crucial in ensuring the quality and safety of Venetoclax as an Active Pharmaceutical Ingredient (API). []

Relevance: VNO shares a significant structural resemblance to Venetoclax, differing only by the presence of an N-oxide group. Given the structural similarities between Venetoclax and 2-(4-morpholinyl)-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, VNO indirectly highlights the importance of considering oxidative modifications in the development of related compounds. []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA), systematically known as 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide, is another potential impurity of Venetoclax. [] It arises from the [, ] Meisenheimer rearrangement of VNO. [] Similar to VNO, VHA's identification and characterization are critical for quality control during Venetoclax API manufacturing. []

Relevance: VHA maintains a high degree of structural similarity to Venetoclax and VNO. This compound further emphasizes the susceptibility of this class of molecules to structural modifications, particularly in the context of drug development and quality control, which is relevant when considering potential analogs of 2-(4-morpholinyl)-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors mGluR1 and mGluR5. [] Its mechanism of action differs from other PAMs like VU-29, as it interacts with a novel allosteric site distinct from the MPEP binding site. [] This unique binding profile makes CPPHA a valuable tool for studying mGluR modulation and its therapeutic potential. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent positive allosteric modulator of mGluR5, specifically interacting with the MPEP binding site on the receptor. [, ] This interaction is crucial for its potentiating effect on mGluR5 responses. [, ] Research suggests that VU-29 selectively potentiates mGluR5 over mGluR1, demonstrating its potential as a tool for studying mGluR subtype-specific modulation. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB acts as a positive allosteric modulator for both mGluR1 and mGluR5, exhibiting a preference for mGluR5. [] Studies involving CDPPB analogs, such as VU-29, have provided valuable insights into the structure-activity relationships and binding site requirements for allosteric modulation of these receptors. []

Relevance: Similar to VU-29, CDPPB's role as an mGluR PAM underscores the significance of exploring diverse chemical scaffolds for potential interactions with receptor families that could be relevant to the activity of 2-(4-morpholinyl)-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. []

Properties

Product Name

2-(MORPHOLIN-4-YL)-5-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE

IUPAC Name

2-morpholin-4-yl-5-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide

Molecular Formula

C23H20N6O4

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C23H20N6O4/c30-23(19-15-18(29(31)32)7-9-22(19)27-10-12-33-13-11-27)24-16-6-8-20-21(14-16)26-28(25-20)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2,(H,24,30)

InChI Key

XBBOWWASKBUCMH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.